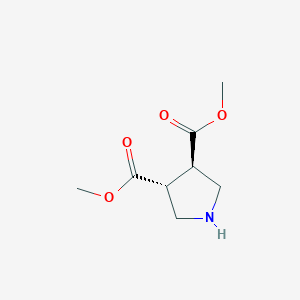

trans-Dimethyl pyrrolidine-3,4-dicarboxylate

Description

trans-Dimethyl pyrrolidine-3,4-dicarboxylate is a bicyclic compound featuring a pyrrolidine ring substituted with two methyl ester groups at the 3- and 4-positions in a trans-configuration. This structure confers unique stereochemical and electronic properties, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

dimethyl (3R,4R)-pyrrolidine-3,4-dicarboxylate |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)5-3-9-4-6(5)8(11)13-2/h5-6,9H,3-4H2,1-2H3/t5-,6-/m0/s1 |

InChI Key |

DEONENFBMPLKOR-WDSKDSINSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C(=O)OC |

Canonical SMILES |

COC(=O)C1CNCC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Dimethyl pyrrolidine-3,4-dicarboxylate typically involves the esterification of pyrrolidine-3,4-dicarboxylic acid. The reaction is carried out under acidic conditions using methanol as the esterifying agent. The process involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: trans-Dimethyl pyrrolidine-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of pyrrolidine-3,4-dicarboxylic acid.

Reduction: Formation of pyrrolidine-3,4-dimethanol.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

trans-Dimethyl pyrrolidine-3,4-dicarboxylate can be synthesized through various methods, including cycloaddition reactions and functional group transformations. The compound features two carboxylate groups that can participate in further chemical reactions, making it a versatile building block in organic synthesis.

Key Synthetic Methods:

- Cycloaddition Reactions: A common method for synthesizing pyrrolidine derivatives involves 3+2 cycloaddition reactions, which yield trans-3,4-disubstituted pyrrolidines with high stereoselectivity .

- Functionalization of Pyrrolidine Derivatives: The compound can serve as an intermediate for synthesizing more complex molecules by introducing various substituents at the nitrogen or carbon positions .

Neuroprotective Effects

Research indicates that derivatives of pyrrolidine-2,4-dicarboxylate exhibit neuroprotective properties. For instance, L-trans-pyrrolidine-2,4-dicarboxylate has been shown to modulate glutamate levels in the brain, which may have implications for treating neurodegenerative diseases .

Antimalarial Activity

Recent studies identified novel pyrrolidine derivatives with significant antimalarial activity. For example, compounds resembling this compound showed efficacy against drug-resistant strains of Plasmodium falciparum, highlighting their potential as lead compounds in malaria drug discovery .

Medicinal Chemistry Applications

The versatility of this compound as a scaffold in medicinal chemistry is notable. It has been used to develop inhibitors of various biological targets:

- Aspartic Protease Inhibitors: Certain derivatives have been designed to inhibit aspartic proteases, which are critical for the lifecycle of many pathogens .

- Neurotransmitter Modulators: The compound's ability to influence neurotransmitter levels suggests potential applications in developing treatments for conditions like epilepsy and depression .

Case Study 1: Neuroprotection

A study investigated the effects of L-trans-pyrrolidine-2,4-dicarboxylate on glutamate uptake in cerebellar granule neurons. The findings suggested that this compound could protect against excitotoxicity by modulating glutamate transporter activity .

Case Study 2: Antimalarial Efficacy

In a series of experiments aimed at identifying new antimalarial agents, researchers synthesized a library of pyrrolidine derivatives based on this compound. One compound demonstrated EC50 values of 46 nM against sensitive strains and showed oral efficacy in mouse models .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Neuroprotection | Modulates glutamate levels | Protects neurons from excitotoxicity |

| Antimalarial Activity | Inhibits Plasmodium species | Effective against drug-resistant strains |

| Medicinal Chemistry | Scaffold for drug design | Aspartic protease inhibitors developed |

Mechanism of Action

The mechanism of action of trans-Dimethyl pyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Differences Among Pyrrolidine-3,4-dicarboxylate Derivatives

*Yield based on DIBAL reduction of benzyl-protected precursors .

Key Observations:

- Ester Group Impact : Methyl esters (trans-dimethyl) enhance steric accessibility compared to bulkier ethyl esters, favoring interactions in TLR agonist design .

- Substituent Effects: N-Benzyl groups increase hydrophobicity but require removal (via hydrogenolysis) for further functionalization .

- Stereochemical Sensitivity : Meso compounds (e.g., 225) exhibit lower synthetic yields and altered reactivity, highlighting the importance of stereochemistry .

Heterocyclic Dicarboxylates: Beyond Pyrrolidine

Table 2: Comparison with Non-Pyrrolidine Dicarboxylates

Key Observations:

- Aromatic vs. Non-Aromatic Cores: Pyridine and thiophene derivatives exhibit π-π stacking capabilities, unlike saturated pyrrolidine, making them suitable for enzyme active sites .

- Flexibility : Cyclohexane-based dicarboxylates lack the rigidity of pyrrolidine, reducing their utility in conformationally constrained drug design .

Structure-Activity Relationship (SAR) Insights

- TLR Agonist Specificity: The trans-pyrrolidine-3,4-dicarboxylate core is critical for TLR activity; replacing it with iminodiacetic acid or isoindoline-4,5-dicarboxylic acid abolishes activity .

- Enantiomer Sensitivity : The (S,S)-configuration in diprovocims is essential for agonist activity; racemic or (R,R)-forms are inactive .

- Substituent Tolerance: Even minor changes (e.g., 4-fluorophenethylamine to phenethylamine) eliminate TLR activation, underscoring strict SAR requirements .

Biological Activity

trans-Dimethyl pyrrolidine-3,4-dicarboxylate is a bicyclic compound notable for its unique structural properties and potential applications in medicinal chemistry. Its dual carboxylate functionalities and specific stereochemistry contribute to its biological activity, making it a subject of interest in drug development and organic synthesis.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with two carboxylate groups located at the 3 and 4 positions. Various synthetic methods have been developed for its preparation, including cycloaddition reactions and modifications of existing pyrrolidine derivatives. These synthetic pathways are crucial for producing derivatives with enhanced biological activities.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimalarial Properties : Derivatives of this compound have shown potential as inhibitors of malaria parasites, particularly through their interactions with biological targets involved in the disease process .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit phosphodiesterases, enzymes linked to inflammatory diseases. This inhibition could lead to therapeutic applications in treating such conditions.

- Neuroprotective Effects : Studies have suggested that related compounds can provide neuroprotection against glutamate toxicity, indicating potential applications in neurodegenerative disease treatment .

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, modulating their activity. The exact molecular targets vary depending on the derivative being studied. For instance, its derivatives may interact with phosphodiesterases or other critical enzymes involved in various disease pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other pyrrolidine derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Dimethyl 2-pyrrolidine-1,2-dicarboxylate | Two carboxyl groups at 1 and 2 | Used in neuropharmacology studies |

| Dimethyl 2-pyrrolidine-3-carboxylate | Carboxyl group at position 3 | Exhibits different biological activities |

| N-Boc-pyrrolidine-3-carboxylic acid | Protection on nitrogen atom | Enhanced stability during reactions |

This compound is distinguished by its stereochemistry and dual carboxylate functionalities, which enhance its reactivity and potential biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on various aspects of this compound's biological activity:

- Antimalarial Efficacy : A study demonstrated that certain derivatives exhibited significant antimalarial activity in mouse models, suggesting their potential as therapeutic agents against malaria .

- Neuroprotective Mechanisms : Research indicated that related compounds could protect neurons from glutamate-induced damage, highlighting their potential use in treating neurodegenerative diseases .

- Pharmacological Applications : Investigations into the pharmacological profiles of these compounds have revealed their capacity to modulate enzyme activity linked to various diseases, paving the way for future drug development efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.